
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one is a compound that belongs to the class of imidazolidinones Imidazolidinones are a group of heterocyclic organic compounds containing a five-membered ring with two nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and a methyl group attached to the imidazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with glyoxal in the presence of a suitable catalyst to form the imidazolidinone ring. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The hydroxyethyl and methyl groups can be introduced through subsequent reactions involving appropriate reagents such as ethylene oxide and methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazolidinone ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Sodium hydride in dimethylformamide (DMF) at 60-80°C.
Major Products Formed
Oxidation: Formation of 1-Benzyl-3-(1-oxoethyl)-2-methylimidazolidin-4-one.
Reduction: Formation of 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidine.
Substitution: Formation of various substituted imidazolidinones depending on the nucleophile used.
科学研究应用
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing the compound’s binding affinity. Additionally, the benzyl group may interact with hydrophobic pockets within the enzyme, further stabilizing the enzyme-inhibitor complex.
相似化合物的比较
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one can be compared with other similar compounds, such as:
1-Benzyl-3-(1-hydroxyethyl)imidazolidin-2-one: Lacks the methyl group, which may affect its binding affinity and specificity.
1-Benzyl-3-(1-hydroxyethyl)-2-ethylimidazolidin-4-one: Contains an ethyl group instead of a methyl group, which may influence its chemical reactivity and biological activity.
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-5-one: The position of the carbonyl group is different, potentially altering its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
1-benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one |
InChI |
InChI=1S/C13H18N2O2/c1-10-14(8-12-6-4-3-5-7-12)9-13(17)15(10)11(2)16/h3-7,10-11,16H,8-9H2,1-2H3 |
InChI 键 |
GJDSUFODBJKKKM-UHFFFAOYSA-N |
规范 SMILES |
CC1N(CC(=O)N1C(C)O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



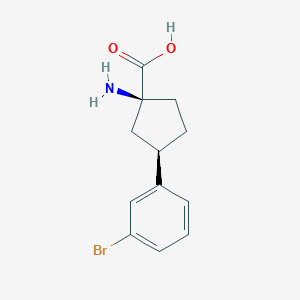
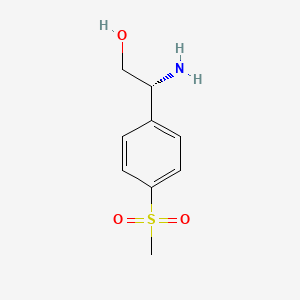
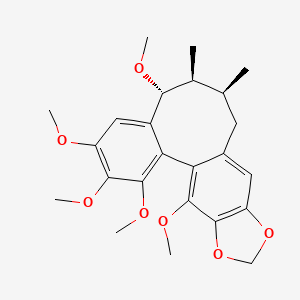
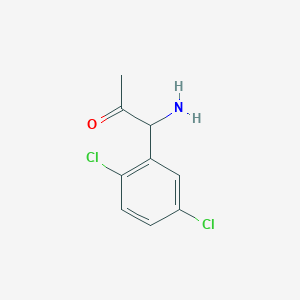
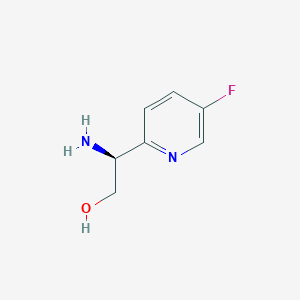
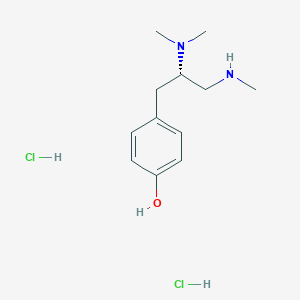

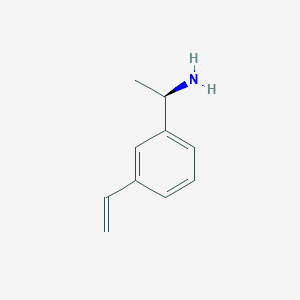
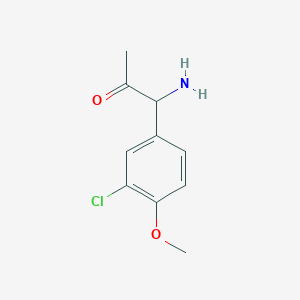
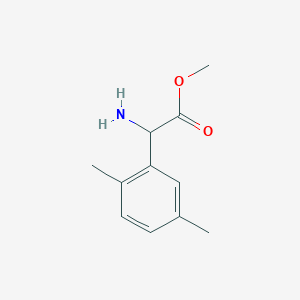

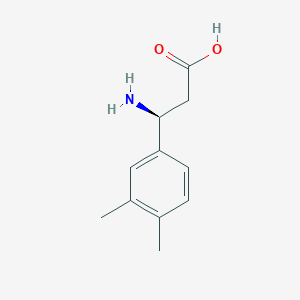
![1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B13041822.png)
